![molecular formula C13H13BrO4 B598316 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1199586-87-2](/img/structure/B598316.png)

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Übersicht

Beschreibung

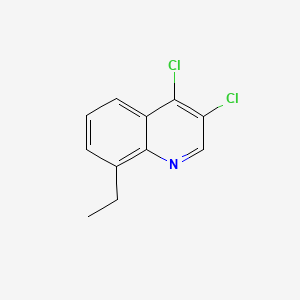

The compound is a carboxylic acid derivative with a bromophenyl group and a dioxaspiro[3.4]octane moiety . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dioxaspiro[3.4]octane moiety. The bromophenyl group would add to this complexity .Chemical Reactions Analysis

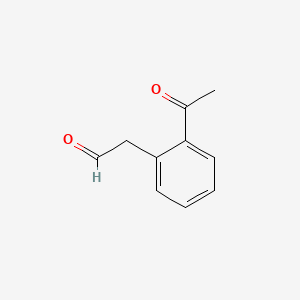

The compound, being a carboxylic acid derivative, could potentially undergo typical carboxylic acid reactions. These might include reactions with alcohols to form esters, or reduction to form aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound having acidic properties .Wissenschaftliche Forschungsanwendungen

Microbial Transformation and Biodegradation

The compound has been studied in the context of microbial transformation and biodegradation processes. Liu et al. (2007) examined the effect of various carrier solvents on the aerobic degradation rate of related fluorotelomer alcohols by soil bacteria, indicating the relevance of microbial processes in the environmental fate of similar compounds. The study found that biodegradation pathways were similar across different solvents, and the presence of certain solvents like 1,4-dioxane significantly accelerated the degradation of fluorotelomer alcohols. This research highlights the potential for biodegradation in managing the environmental impact of such compounds (Liu et al., 2007).

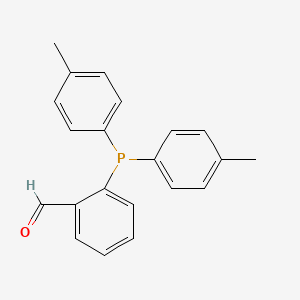

Synthetic and Pharmaceutical Chemistry

The compound's structural motifs are common in synthetic and pharmaceutical chemistry. Baston et al. (2003) synthesized cyclohex-1-ene carboxylic acids with varying substituents, demonstrating the role of such structures in inhibiting human 5α reductase isozymes, indicating potential applications in pharmaceuticals for conditions like benign prostatic hyperplasia. The study suggests that similar structural compounds can be effective in drug development (Baston et al., 2003).

Biotechnological Applications

In biotechnology, compounds with similar structures have been utilized. Kim et al. (2012) explored the biotransformation of fluorotelomer alcohols by Pseudomonas strains, showcasing the potential of biotechnological applications in environmental remediation. The study revealed that individual bacteria could transform these compounds through different pathways, leading to the removal of multiple CF2 groups and the formation of shorter-chain perfluorinated carboxylic acids (Kim et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCAREVMNSGSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731133 | |

| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199586-87-2 | |

| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)